![molecular formula C17H15NO3 B5638131 methyl 2-(cinnamoylamino)benzoate CAS No. 55695-68-6](/img/structure/B5638131.png)
methyl 2-(cinnamoylamino)benzoate
Overview
Description
Synthesis Analysis
The synthesis of methyl 2-(cinnamoylamino)benzoate and its derivatives often involves multifaceted chemical reactions aimed at preparing versatile reagents for the production of polyfunctional heterocyclic systems. For example, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog can be prepared from corresponding methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates, serving as synthons for creating polysubstituted heterocyclic systems like pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and more (Pizzioli et al., 1998).
Molecular Structure Analysis
Structural elucidation and quantum chemical studies of related compounds, such as (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, have been conducted through methods like IR, NMR, UV-Vis spectroscopies, and single crystal X-ray diffraction techniques. These studies provide insights into the optimized molecular structure, harmonic vibrational frequencies, and other properties (Şahin et al., 2015).
Chemical Reactions and Properties
Methyl 2-(cinnamoylamino)benzoate undergoes various chemical reactions, leading to the formation of complex heterocyclic compounds. For instance, reactions with N-substituted ethyl 3-amino-3-phenylprop-2-enoates and other amines result in the formation of dienes and spiro compounds, showcasing its reactivity and utility in synthesizing diverse chemical structures (Silaichev et al., 2014).
Physical Properties Analysis
The physical properties of methyl 2-(cinnamoylamino)benzoate and its derivatives, such as melting points, solubility, and crystalline structures, are crucial for their application in chemical synthesis. These properties are often characterized through crystallography and spectroscopic methods to understand the compound's behavior under different conditions.
Chemical Properties Analysis
The chemical properties of methyl 2-(cinnamoylamino)benzoate, including its reactivity, stability, and interactions with various reagents, are fundamental to its applications in organic synthesis. Studies involving the methoxycarbonylation of alkynes catalyzed by palladium complexes or the formation of unsaturated esters highlight the compound's versatility and potential in creating diverse chemical structures (Núñez Magro et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[[(E)-3-phenylprop-2-enoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-21-17(20)14-9-5-6-10-15(14)18-16(19)12-11-13-7-3-2-4-8-13/h2-12H,1H3,(H,18,19)/b12-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHZJDOWUGDBCV-VAWYXSNFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352675 | |
Record name | ST50183214 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-((2E)-3-phenylprop-2-enoylamino)benzoate | |
CAS RN |
55695-68-6 | |
Record name | NSC204790 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204790 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ST50183214 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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